molecular formula C18H17ClN2O4S B2782382 N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide CAS No. 1797887-76-3

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2782382
M. Wt: 392.85
InChI Key: BDRCXMKTZWHZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of 2-azetidinone derivatives, including compounds related to "N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide," have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Specifically, certain derivatives demonstrated potent antimicrobial properties and average anticancer potential against breast cancer (MCF7) cell lines. Quantitative structure-activity relationship (QSAR) models indicated that their activities are governed by topological parameters (Deep et al., 2016).

Antitubercular Scaffold

Research on the synthesis of novel derivatives has led to the development of compounds with significant anti-tubercular activity. These compounds, when tested in vitro against Mycobacterium tuberculosis, showed promising activity with low cytotoxicity against human cancer cell lines. This highlights their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Anti-inflammatory Activity

Another area of application involves the synthesis of indolyl azetidinones with significant anti-inflammatory activity. The synthesized compounds were compared to non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and potential side effects, showing promising results as alternative anti-inflammatory agents (Kalsi et al., 1990).

Material Science Applications

The compound has also found applications in material science, particularly in the development of polymers. A study reported the polymerization of an N-sulfonylazetidine derivative, demonstrating its potential in creating new polymeric materials with unique properties (Reisman et al., 2020).

Antidepressant and Nootropic Agents

Furthermore, derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Certain compounds showed significant activity in models assessing antidepressant and cognitive-enhancing effects, suggesting their utility in treating central nervous system disorders (Thomas et al., 2016).

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-14-6-8-15(9-7-14)26(24,25)16-11-21(12-16)17(22)10-20-18(23)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRCXMKTZWHZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide

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